The compound "[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane" represents a class of organic molecules known as oxiranes, which are three-membered cyclic ethers. Oxiranes, also known as epoxides, are highly reactive due to the strain in their three-membered ring structure. This reactivity makes them valuable intermediates in organic synthesis and potential candidates for various applications in the chemical and pharmaceutical industries.
Oxiranes can undergo a variety of reactions, including ring-opening polymerization and catalytic hydrogenation. Theoretical studies have been conducted on the catalytic hydrogenation of oxirane and its methyl derivative, methyloxirane, in the presence of aluminium chloride (AlCl3) catalyst. The hydrogenation process converts oxirane into ethanol and methyloxirane into propan-1-ol, respectively. The reaction mechanism involves the addition of hydrogen to the carbon atoms of the oxirane ring, facilitated by the catalyst, which leads to the ring opening and formation of the corresponding alcohols3.
Oxiranes are versatile intermediates in organic synthesis and have a wide range of applications. For instance, they can be used as chiral resolution reagents for determining the enantiomeric excess (ee) of α-chiral amines. The compound "(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane" is an example of such a reagent that reacts with α-chiral amines to form diastereomeric products, which can be easily identified and quantified by NMR and HPLC1. Additionally, oxirane derivatives have shown in vivo activity against drug-resistant strains of bacteria such as MRSA. They inhibit key enzymes in the bacterial menaquinone biosynthesis pathway, such as MenB, by forming adducts with coenzyme A (CoA). This inhibition can lead to a decrease in bacterial load and increased survival in MRSA infection models, highlighting the potential of oxirane derivatives as anti-MRSA candidates2.
The compound belongs to the category of oxiranes, which are cyclic ethers characterized by a three-membered ring structure containing an oxygen atom. It is also associated with various pharmaceutical applications, particularly as an impurity or intermediate in the synthesis of beta-blockers like Bisoprolol .
The synthesis of [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane involves several steps typically associated with organic synthesis methodologies. While specific experimental procedures are not detailed in the available literature, the general approach includes:
The molecular structure of [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane can be described as follows:
The compound's structural formula can be represented using SMILES notation as CC(C)OCCOCc1ccc(OCC2CO2)cc1
, indicating the arrangement of atoms and bonds within the molecule .
InChI=1S/C15H22O4/c1-12(2)17-8-7-16-9-13-3-5-14(6-4-13)18-10-15-11-19-15/h3-6,12,15H,7-11H2,1-2H3
The chemical reactions involving [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane primarily focus on its role as an intermediate in organic synthesis:
Systematic Nomenclature:The compound’s systematic name, [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane, reflects its core structural elements: a para-substituted benzene ring with an oxirane (epoxide) group and a 2-(isopropoxy)ethoxymethyl side chain. The term "1-methylethoxy" denotes the isopropyl ether moiety. Alternative nomenclature includes:
Registry Identifiers:
Molecular and Structural Properties:
CC(C)OCCOCC1=CC=C(OCC2CO2)C=C1
[6] [8] [10] RTXODTOQINKROX-UHFFFAOYSA-N
[6] Physicochemical Properties:
Property | Value | Conditions |
---|---|---|
Physical Form | Colourless oil | Room temperature |
Density | 1.084 ± 0.06 g/cm³ | Predicted |
Boiling Point | 362.6 ± 22.0 °C | Predicted |
Solubility | Slightly soluble in chloroform; sparingly soluble in methanol | Experimental [1] |
The compound emerged as a strategic intermediate during optimization efforts for bisoprolol (Concor®/Zebeta®), a beta-1-selective adrenoceptor blocker patented in 1976 and approved clinically in 1986 [4] [7]. Early bisoprolol routes relied on low-yielding, impurity-prone methodologies:
A pivotal innovation was disclosed in Patent WO2010061366A1 (2010), which detailed a "telescoped" synthesis avoiding intermediate isolation. By reacting isopropylaminopropanediol with dimethyl carbonate to form an oxazolidinone, then directly coupling it with 4-hydroxybenzaldehyde via sulfonate activation, this process achieved:
This patent established the compound as a high-fidelity precursor scalable for Good Manufacturing Practice (GMP)-compliant bisoprolol production.
[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane serves as the penultimate intermediate in bisoprolol fumarate manufacturing. Its utility stems from the strained oxirane ring, which undergoes regioselective ring-opening with isopropylamine:
Synthetic Pathway:
Reaction Optimization Parameters:
Parameter | Optimal Conditions | Impact |
---|---|---|
Solvent | Polar aprotic (e.g., DMF, methanol) | Enhances epoxide reactivity |
Catalyst | Alkali metal carbonates | Accelerates ring-opening kinetics |
Temperature | 50–80 °C | Balances reaction rate and selectivity |
Purification | Crystallization (MTBE/water mixtures) | Ensures >99.5% purity [1] [5] |
Analytical Significance:The compound’s purity directly impacts bisoprolol’s final quality. Rigorous monitoring via reverse-phase HPLC with buffered mobile phases (methanol/water + KH₂PO₄/triethylamine) is employed to quantify residual solvents, isomeric impurities, and degradation products [5].
Deuterated Analogues:Deuterium-labeled versions (e.g., [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5, CAS 1215808-65-3) facilitate bisoprolol metabolism studies using mass spectrometry [9].
Comparative Synthetic Routes:
Method | Key Intermediate | Purity Advantage | Limitation |
---|---|---|---|
Chloromethylation | Benzyl chloride derivative | Low cost | Genotoxic impurity risk |
Oxazolidinone Sulfonate | Oxazolidinone benzaldehyde | High regiocontrol | Multi-step synthesis |
Telescoped Process (WO2010061366A1) | None (in-situ coupling) | ≥99.5% purity; ICH-compliant | Requires precise stoichiometry [5] |
This epoxide intermediate exemplifies molecular design enabling efficient, high-yield active pharmaceutical ingredient (API) synthesis – a cornerstone in producing essential cardiovascular therapeutics like bisoprolol [4] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: